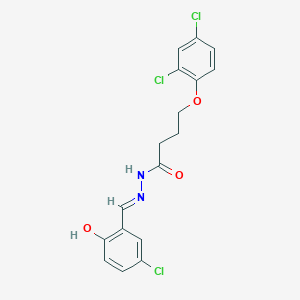
N-(3,4-dichlorophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the class of urea herbicides and is known for its effectiveness in controlling various types of weeds.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its use as a herbicide in agriculture. It is effective in controlling the growth of various types of weeds, including annual and perennial grasses and broadleaf weeds. It has also been studied for its potential use in controlling the growth of algae in aquatic environments.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which leads to the disruption of electron transport and the production of reactive oxygen species. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. It has also been shown to inhibit the activity of the enzyme photosystem II, which is involved in photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diuron in lab experiments is its effectiveness in controlling the growth of weeds. This makes it a useful tool for studying the effects of weeds on crop growth and development. However, there are also some limitations to using Diuron in lab experiments. For example, it can be toxic to some plant species, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on Diuron. One area of interest is the development of new formulations of Diuron that are more effective and less toxic than current formulations. Another area of interest is the development of new herbicides that work through different mechanisms of action, which could help to reduce the development of herbicide-resistant weeds. Additionally, there is a need for more research on the environmental impact of Diuron and other herbicides, particularly on non-target species such as aquatic organisms.
Métodos De Síntesis
The synthesis of Diuron involves the reaction of 3,4-dichloroaniline and 6-methyl-2-benzothiazolone in the presence of phosgene. This reaction leads to the formation of Diuron, which is a white crystalline solid.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-8-2-5-12-13(6-8)22-15(19-12)20-14(21)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHDEFORLNIXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)



![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6054979.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![1-(2-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6055028.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)